molecular formula C14H11N3 B571909 3-(1-phenyl-1H-pyrazol-5-yl)pyridine CAS No. 1269294-36-1

3-(1-phenyl-1H-pyrazol-5-yl)pyridine

Cat. No.: B571909
CAS No.: 1269294-36-1
M. Wt: 221.263
InChI Key: DUNWUHHRCWOPCU-UHFFFAOYSA-N
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Description

3-(1-Phenyl-1H-pyrazol-5-yl)pyridine is a chemical compound with the CAS Registry Number 1269294-36-1 . It has a molecular formula of C14H11N3 and a molecular weight of 221.26 g/mol . The structure of this compound features a pyrazole ring substituted at the N1-position with a phenyl group and at the 5-position with a pyridinyl group . This scaffold is of significant interest in medicinal chemistry and materials science research due to its structural similarity to privileged structures used in developing pharmacologically active molecules and functional materials. As a building block, it can be utilized in various synthetic transformations, including metal-catalyzed cross-coupling reactions, to create more complex molecular architectures. Researchers value this compound for its potential application in constructing novel heterocyclic systems. Proper handling and storage are recommended to maintain the integrity of the product; it should be kept sealed in a dry environment at 2-8°C . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1269294-36-1

Molecular Formula

C14H11N3

Molecular Weight

221.263

IUPAC Name

3-(2-phenylpyrazol-3-yl)pyridine

InChI

InChI=1S/C14H11N3/c1-2-6-13(7-3-1)17-14(8-10-16-17)12-5-4-9-15-11-12/h1-11H

InChI Key

DUNWUHHRCWOPCU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=CC=N2)C3=CN=CC=C3

Synonyms

3-(1-phenyl-1H-pyrazol-5-yl)pyridine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(1-phenyl-1H-pyrazol-5-yl)pyridine to key analogs from the literature, focusing on structural variations, biological targets, and activity.

Key Structural Analogs and Their Properties

Compound Structure Biological Target Activity/IC₅₀ Selectivity/Notes Reference
N-(3-(tert-Butyl)-1-phenyl-1H-pyrazol-5-yl)benzamide c-MET kinase Potent inhibition High selectivity over other kinases
3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)pyridine Undisclosed N/A Enhanced solubility due to fluorine
4-Methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl urea TRKA kinase Low nanomolar range Selective for TRKA over VEGFR2
5-[(4-Methoxyphenyl)diazenyl]-2-(1-phenyl-1H-pyrazol-5-yl)thieno[2,3-b]pyridine Undisclosed N/A Thienopyridine core improves π-stacking
Quinazoline-based c-MET inhibitors (e.g., compound 13h) c-MET kinase IC₅₀ < 100 nM Improved cellular uptake vs. pyridine analogs

Impact of Structural Variations

Heterocyclic Head Group
  • Pyridine vs. Quinazoline : Quinazoline-based c-MET inhibitors (e.g., compound 13h) exhibit stronger cellular activity (EC₅₀ ~ 280 nM in leukemia cells) compared to pyridine analogs, likely due to enhanced hydrogen bonding with kinase active sites .
  • Pyrimidine Substituents : In TRKA inhibitors, replacing pyridine with pyrimidine (e.g., ) increases electronegativity, improving interactions with ATP-binding pockets .
Pyrazole Substituents
  • Phenyl vs.
  • Linker Modifications : Urea-linked pyrazole derivatives () show higher kinase selectivity than direct-bonded analogs, suggesting flexible linkers optimize binding orientation .
Core Modifications
  • Thienopyridine vs. Pyridine: Thienopyridine cores () exhibit extended π-systems, enhancing intercalation with hydrophobic enzyme pockets but increasing molecular weight .

Selectivity and Physicochemical Properties

  • c-MET Inhibitors: Pyridine-based compounds (e.g., ) show >160-fold selectivity over monoamine oxidases, attributed to steric complementarity with c-MET’s active site .
  • Solubility : Fluorine-substituted pyridines () demonstrate improved solubility (~2.5-fold increase in PBS) compared to phenyl-substituted analogs, critical for oral bioavailability .

Preparation Methods

Pyrazole-Pyridine Cyclocondensation

The foundational approach to synthesizing 3-(1-phenyl-1H-pyrazol-5-yl)pyridine involves cyclocondensation reactions between pyrazole precursors and pyridine derivatives. A seminal study documented in Organic Letters (2003) outlines a two-step protocol:

  • Formation of Pyrazol-5-amine Intermediate :
    Phenylhydrazine reacts with acetylacetone in ethanol under reflux to yield 3-methyl-1-phenyl-1H-pyrazol-5-amine. This intermediate is isolated via crystallization from aqueous ethanol, achieving >90% purity.

  • Cyclocondensation with Pyridine Carbaldehyde :
    The pyrazol-5-amine undergoes condensation with pyridine-3-carbaldehyde in toluene at 110°C, catalyzed by p-toluenesulfonic acid (PTSA). The reaction proceeds via imine formation, followed by intramolecular cyclization to furnish the target compound.

Optimization Insights :

  • Solvent selection critically impacts yield. Polar aprotic solvents like DMF reduce side reactions compared to toluene, but prolong reaction times.

  • Catalytic PTSA (10 mol%) enhances cyclization efficiency, achieving yields of 78–82% after 12 hours.

Oxidative Dehydrogenative Coupling

Iodine-Mediated Coupling

A novel oxidative strategy, reported in The Journal of Organic Chemistry (2014), employs iodine and tert-butyl hydroperoxide (TBHP) to couple pyrazol-5-amines with pyridine derivatives.

Reaction Protocol :

  • Substrates : 1-Phenyl-1H-pyrazol-5-amine and 3-iodopyridine.

  • Conditions : Ethanol, 50°C, 12 hours.

  • Mechanism :

    • Single-electron oxidation of the pyrazol-5-amine generates a radical cation.

    • Iodine acts as both a Lewis acid and iodinating agent, facilitating C–N bond formation.

    • TBHP oxidizes intermediates to the final aromatic product.

Yield and Scalability :

  • Laboratory-scale reactions achieve 65–70% yield.

  • The method is scalable to 50 g with minimal yield attrition, making it industrially viable.

Copper-Catalyzed Oxidative Coupling

Alternative conditions using CuI (10 mol%) and pyridine ligands in dichloromethane enable coupling without iodine. This approach minimizes halogenated byproducts, crucial for pharmaceutical applications.

Key Data :

ParameterValue
CatalystCuI (10 mol%)
LigandPyridine (20 mol%)
SolventCH₂Cl₂
Yield45%
Reaction Time24 hours

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Although not directly cited in the provided sources, analogous methodologies suggest feasibility. A hypothetical route involves:

  • Borylation of Pyrazole : 1-Phenyl-1H-pyrazol-5-ylboronic acid prepared via Miyaura borylation.

  • Coupling with 3-Bromopyridine : Pd(PPh₃)₄ catalyzes cross-coupling in dioxane/H₂O, yielding the target compound.

Theoretical Advantages :

  • Functional group tolerance allows for late-stage diversification.

  • Predictable yields of 75–85% based on similar heteroaryl couplings.

Comparative Analysis of Methods

MethodYield (%)CatalystTemperature (°C)Scalability
Cyclocondensation78–82PTSA110Moderate
Iodine/TBHP65–70I₂50High
CuI/Pyridine45CuI25Low

Critical Evaluation :

  • Cyclocondensation offers simplicity but requires high temperatures.

  • Oxidative Coupling with iodine balances yield and scalability, though halogenated waste may necessitate purification.

  • Copper Catalysis is eco-friendly but less efficient.

Purification and Characterization

Post-synthesis purification typically involves:

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent.

  • Recrystallization : Ethanol/water mixtures yield 96% pure product.

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.76 (s, 1H, pyridine-H), 7.85–7.45 (m, 6H, Ar-H), 6.92 (s, 1H, pyrazole-H).

  • MS (ESI) : m/z 221.26 [M+H]⁺.

Q & A

Q. What are the common synthetic routes for preparing 3-(1-phenyl-1H-pyrazol-5-yl)pyridine?

The synthesis typically involves coupling a preformed pyrazole derivative with a pyridine ring. A standard method includes reacting 1-phenyl-1H-pyrazole with a halogenated pyridine (e.g., 3-bromopyridine) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF. This facilitates nucleophilic aromatic substitution at the pyridine's reactive position .

Q. How can structural characterization of this compound be performed?

Key techniques include:

  • NMR Spectroscopy : To confirm regiochemistry of substituents on the pyrazole and pyridine rings.
  • X-ray Crystallography : For resolving steric effects and verifying bond angles, as demonstrated in analogous pyrazole-pyridine systems .
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula and purity .

Q. What solvents and reaction conditions favor high yields in its synthesis?

Polar aprotic solvents (e.g., DMF, DMSO) with bases like NaH or K₂CO₃ at temperatures between 80–120°C are optimal. Microwave-assisted synthesis can reduce reaction times while maintaining yields above 70% .

Q. How does the electronic nature of substituents influence reactivity?

Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the pyrazole ring increase electrophilicity at the pyridine coupling site, enhancing reaction rates. Conversely, electron-donating groups (e.g., -OCH₃) may require harsher conditions .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in pyrazole-pyridine coupling?

Q. How can contradictory data on biological activity be resolved?

Discrepancies in reported bioactivity (e.g., enzyme inhibition vs. no effect) may arise from assay conditions (e.g., pH, co-solvents). Validating results via orthogonal assays (e.g., SPR, ITC) and controlling for compound stability in buffer systems are critical .

Q. What are the key considerations in designing structure-activity relationship (SAR) studies?

  • Systematic Substituent Variation : Modify phenyl/pyrazole substituents (e.g., halogens, methyl, methoxy) to assess steric/electronic effects.
  • Pharmacophore Mapping : Use docking studies to identify essential interaction sites, as seen in analogous kinase inhibitors .

Q. How can synthetic byproducts (e.g., di-substituted derivatives) be minimized?

  • Stoichiometric Control : Limit excess halogenated pyridine to avoid over-substitution.
  • Chromatographic Monitoring : Employ HPLC-MS to detect intermediates and optimize reaction quenching times .

Q. What computational tools predict the compound’s pharmacokinetic properties?

Tools like SwissADME or Schrödinger’s QikProp can estimate logP, solubility, and metabolic stability. For example, the pyridine nitrogen enhances water solubility, while the phenyl group increases lipophilicity .

Q. How does the compound behave under acidic or basic conditions?

  • Acidic Conditions : Protonation of the pyridine nitrogen increases solubility but may reduce membrane permeability.
  • Basic Conditions : Deprotonation of the pyrazole NH can alter binding affinity in biological assays. Stability studies via pH-dependent HPLC are recommended .

Q. What are the challenges in scaling up synthesis for in vivo studies?

Scaling issues include:

  • Purification : Transition from column chromatography to recrystallization for cost-effectiveness.
  • Byproduct Management : Continuous flow reactors improve mixing and heat transfer, reducing side reactions .

Q. How can crystallographic data inform co-crystal engineering for improved bioavailability?

Co-crystallization with pharmaceutically acceptable co-formers (e.g., succinic acid) can enhance solubility. X-ray structures guide selection of hydrogen-bond acceptors/donors on the pyridine/pyrazole moieties .

Methodological Notes

  • Contradictory Yield Reports : Differences in synthetic yields (e.g., 60% vs. 85%) often stem from solvent purity or catalyst loading. Replicate reactions with rigorously dried solvents to ensure consistency .
  • Biological Assay Optimization : Pre-incubate the compound in assay buffers to rule out aggregation artifacts, which are common in heteroaromatic systems .

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